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Compound of Interest

Compound Name: C11-PEG9-alcohol

Cat. No.: B13710176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrophilicity of C11-PEG9-alcohol, a
non-ionic surfactant critical in various scientific applications, including drug delivery systems,

bioconjugation, and surface modification. This document outlines the core principles of its

amphiphilic character, presents quantitative measures of hydrophilicity, and details the

experimental protocols for their determination.

Core Concepts of Hydrophilicity
C11-PEG9-alcohol, also known as undecyl-nonaethylene glycol, is an amphiphilic molecule.

Its structure consists of two distinct regions: a hydrophobic (lipophilic) tail and a hydrophilic

head.

Lipophilic Tail: A C11 alkyl chain (undecyl group) that is repelled by water and preferentially

interacts with nonpolar substances like oils and lipids.

Hydrophilic Head: A chain of nine ethylene glycol units (PEG9) terminated with a hydroxyl (-

OH) group. This portion is water-soluble due to the ability of the ether oxygens and the

terminal hydroxyl group to form hydrogen bonds with water molecules.

This dual nature dictates its behavior at interfaces (e.g., oil-water, air-water) and its ability to

self-assemble in aqueous solutions, forming structures like micelles. The balance between

these two opposing characteristics is quantified by several key parameters.
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Quantitative Assessment of Hydrophilicity
The hydrophilicity of a surfactant like C11-PEG9-alcohol is not just a qualitative descriptor but

can be measured and expressed through several key metrics. These include the Hydrophilic-

Lipophilic Balance (HLB), the Critical Micelle Concentration (CMC), and Contact Angle.

Hydrophilic-Lipophilic Balance (HLB)
The HLB is an empirical scale from 0 to 20 that indicates the degree of hydrophilicity or

lipophilicity of a surfactant. A low HLB value signifies a more lipophilic molecule, while a high

HLB value indicates a more hydrophilic molecule. For non-ionic surfactants with a

polyoxyethylene chain, the HLB can be calculated using Griffin's method.

Table 1: Calculated and Comparative HLB Values

Compound
Lipophilic
Group

Hydrophilic
Group

Molecular
Weight (
g/mol )

Calculated
HLB
(Griffin's
Method)

Predicted
Application

C11-PEG9-

alcohol
C11H23-

-

(OCH2CH2)9

OH

524.75 ~13.3

O/W

Emulsifier,

Detergent

C12-PEG8-

alcohol
C12H25-

-

(OCH2CH2)8

OH

538.79 ~12.8

O/W

Emulsifier,

Detergent

C10-PEG6-

alcohol
C10H21-

-

(OCH2CH2)6

OH

422.61 ~12.5

O/W

Emulsifier,

Wetting

Agent

Note: The HLB for C11-PEG9-alcohol is calculated based on its molecular formula

C27H56O9. The applications are predicted based on the established correlation between HLB

values and surfactant function.

Critical Micelle Concentration (CMC)
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The CMC is the specific concentration of a surfactant in an aqueous solution above which

aggregates, known as micelles, begin to form. At concentrations below the CMC, the surfactant

molecules exist primarily as monomers. The CMC is a crucial indicator of a surfactant's

efficiency; a lower CMC value indicates that less surfactant is needed to saturate interfaces

and form micelles. The CMC is temperature-dependent and can be influenced by the presence

of electrolytes.[1]

Table 2: Comparative Critical Micelle Concentration (CMC) Data for Alcohol Ethoxylates at

25°C

Surfactant CMC (mM) Method

C11-PEG9-alcohol (Estimated) 0.05 - 0.1 (Estimation based on trends)

FAE-C10E6 0.8446 Surface Tension

FAE-C12-14E11 0.0409 Surface Tension

C10EO8 (Octaethyleneglycol

mono n-decyl ether)

Not specified, but synergistic

effects noted in mixtures
Surface Tension

Data for FAE (Fatty Alcohol Ethoxylate) compounds are sourced from a study on commercial

surfactants and provide a reference for the expected CMC range of C11-PEG9-alcohol.[1]

Contact Angle
Contact angle is a measure of the ability of a liquid to spread over a solid surface, which is

directly related to the wetting properties of the surfactant. A lower contact angle (typically < 90°)

indicates better wetting. For a surfactant solution, the contact angle on a hydrophobic surface

will decrease as the surfactant concentration increases, up to the CMC.

Table 3: Comparative Contact Angle Data for Alcohol Ethoxylates
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Surfactant Solution Substrate Contact Angle (°) Observation

C11-PEG9-alcohol

(Expected)

Paraffin/Polypropylen

e
< 40°

Good wetting

properties expected.

C10EOn on

Polypropylene
Polypropylene

Increases with n

(number of EO units)

The final contact

angle increases as the

PEG chain length

increases.

Water Paraffin Film ~108° Poor wetting.

The contact angle for C11-PEG9-alcohol is an expected value based on general trends

observed for polyoxyethylene alkyl ethers, where increased ethylene oxide chain length can

sometimes lead to a slight increase in the final contact angle on certain surfaces.

Experimental Protocols
Accurate characterization of C11-PEG9-alcohol's hydrophilicity requires precise experimental

procedures. Below are detailed protocols for the key analytical methods.

Calculation of HLB using Griffin's Method
Methodology: For non-ionic alcohol ethoxylates, Griffin's method provides a straightforward

calculation of the HLB value.

Determine the Molecular Weight (MW) of the Hydrophilic Portion:

The hydrophilic part is the PEG9-alcohol chain: -(OCH₂CH₂)₉OH.

The molecular weight of an ethylene oxide (EO) unit (OCH₂CH₂) is approximately 44.05

g/mol .

The molecular weight of the terminal hydroxyl group (-OH) is approximately 17.01 g/mol .

MW_hydrophilic = (9 * 44.05) + 17.01 = 413.46 g/mol .

Determine the Total Molecular Weight of the Molecule:
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The molecular formula for C11-PEG9-alcohol is C₂₇H₅₆O₉.

The total molecular weight is approximately 524.75 g/mol .

Calculate the Weight Percentage of the Hydrophilic Portion (E):

E = (MW_hydrophilic / MW_total) * 100

E = (413.46 / 524.75) * 100 ≈ 78.8%

Calculate the HLB Value:

HLB = E / 5

HLB = 78.8 / 5 ≈ 15.8 (Note: A more common formula HLB = 20 * (Mh/M) gives HLB = 20 *

(413.46/524.75) = 15.76. The E/5 formula is an approximation where E is the weight

percent of the entire oxyethylene chain.)

Determination of CMC by Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases as the concentration

increases. Once the CMC is reached, the surface becomes saturated with surfactant

monomers, and the surface tension remains relatively constant. The CMC is identified as the

inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.

Materials:

Du Noüy Ring Tensiometer

High-purity water

C11-PEG9-alcohol

Precision balance and volumetric flasks

Magnetic stirrer

Protocol:
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Solution Preparation: Prepare a concentrated stock solution of C11-PEG9-alcohol in high-

purity water. Create a series of dilutions from the stock solution to cover a concentration

range expected to bracket the CMC (e.g., from 0.001 mM to 10 mM).

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's

instructions, typically using high-purity water.

Measurement:

Begin with the most dilute solution. Pour it into the sample vessel.

Immerse the platinum-iridium ring into the solution.

Measure the force required to pull the ring from the liquid surface, which is converted to

surface tension (mN/m).

Clean and dry the ring and vessel thoroughly between each measurement.

Repeat the measurement for each dilution, moving from lowest to highest concentration.

Data Analysis:

Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant

concentration (log C) on the x-axis.

The resulting plot will show two distinct linear regions.

Perform a linear regression on the data points in both regions.

The concentration at the intersection of these two lines is the CMC.

Measurement of Contact Angle by Sessile Drop Method
Principle: This method involves depositing a droplet of the surfactant solution onto a solid

substrate and measuring the angle formed between the liquid-solid interface and the liquid-

vapor interface.

Materials:
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Contact Angle Goniometer with a high-resolution camera and light source.

Syringe with a fine needle for droplet deposition.

Substrate (e.g., paraffin film, polypropylene, or other relevant material).

Surfactant solutions of known concentrations.

Protocol:

Substrate Preparation: Ensure the substrate surface is clean, dry, and uniform. Place it on

the goniometer stage.

Solution Loading: Prepare a solution of C11-PEG9-alcohol at the desired concentration and

load it into the syringe.

Droplet Deposition: Carefully dispense a single, small droplet (typically 2-5 µL) of the solution

onto the substrate surface.

Image Capture: Immediately after deposition, capture a high-resolution image or video of the

droplet profile.

Angle Measurement: Use the goniometer's software to analyze the captured image. The

software fits a mathematical model (e.g., Young-Laplace) to the droplet shape and calculates

the angle at the three-phase (solid-liquid-gas) contact point.

Replication: Repeat the measurement at multiple locations on the substrate and with fresh

droplets to ensure reproducibility and obtain an average value.

Visualizations
The following diagrams illustrate the key concepts and workflows related to the hydrophilicity of

C11-PEG9-alcohol.
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Structural Basis of Amphiphilicity in C11-PEG9-Alcohol

C11-PEG9-Alcohol Molecule

Lipophilic (Hydrophobic) Region

Hydrophilic RegionC11H23-(OCH2CH2)9-OH

C11 Alkyl Chain contributes to

PEG9 Chain + Terminal -OH
 contributes to

Interacts with nonpolar media (oils, lipids)

Forms H-bonds with water

Click to download full resolution via product page

Caption: Structure-function relationship of C11-PEG9-alcohol.

Experimental Workflow for Hydrophilicity Characterization

CMC Determination Contact Angle Measurement

Prepare Surfactant Solutions
(Concentration Series)

Measure Surface Tension
(Tensiometer)

Deposit Droplet on Substrate
(Goniometer)

Plot Surface Tension vs. log(Concentration)

Determine CMC
(Intersection of two lines)

Analyze Droplet Image

Determine Contact Angle

Click to download full resolution via product page
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Caption: Workflow for characterizing surfactant hydrophilicity.

Micelle Formation Process

Low Surfactant Concentration
(< CMC)

Surfactant molecules exist as
monomers in bulk and at interface

Increase Concentration

At Critical Micelle Concentration
(CMC)

Monomers self-assemble into micelles

Above CMC

Equilibrium between monomers and
a stable number of micelles

Click to download full resolution via product page

Caption: Logical flow of micelle formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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